molecular formula C10H8N2O5 B3137886 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 443907-70-8

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B3137886
CAS RN: 443907-70-8
M. Wt: 236.18 g/mol
InChI Key: IROSEBFOFFTHIM-UHFFFAOYSA-N
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Description

This compound is a derivative of nitrophenyl compounds and oxazole. Nitrophenyl compounds are a class of organic compounds that contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, nitrophenyl compounds often have strong electron-withdrawing nitro groups, which can affect their chemical reactivity .

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is its high selectivity and sensitivity for zinc ions. It has been shown to have low interference from other metal ions, making it a useful tool for the detection and quantification of zinc ions in complex biological and environmental samples. Moreover, this compound is easy to synthesize and has a high yield using different methods.
However, one of the limitations of this compound is its photobleaching tendency, which may affect its fluorescence intensity and stability over time. Moreover, the use of this compound as a fluorescent probe for the detection of zinc ions may be limited by the availability of zinc ions in biological and environmental samples.

Future Directions

There are several future directions for the research and development of 3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. One of the potential applications of this compound is in the field of bioimaging, where it can be used as a fluorescent probe for the detection of zinc ions in living cells and tissues. Moreover, the synthesis of this compound derivatives with improved photostability and selectivity for zinc ions may enhance its potential applications in biological and environmental samples. Additionally, the use of this compound as a building block for the synthesis of novel heterocyclic compounds with potential biological activities may provide new insights into the development of therapeutic agents for various diseases.

Scientific Research Applications

3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been widely used in scientific research as a fluorescent probe for the detection of zinc ions. It forms a stable complex with zinc ions, resulting in a significant increase in fluorescence intensity. This compound has also been used as a chelating agent for the separation and determination of metal ions in environmental and biological samples. Moreover, this compound has been used as a building block for the synthesis of various heterocyclic compounds with potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities.

properties

IUPAC Name

3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-2-1-3-7(4-6)12(15)16/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROSEBFOFFTHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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